molecular formula C9H13NO2 B12882976 (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine CAS No. 104798-57-4

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine

Cat. No.: B12882976
CAS No.: 104798-57-4
M. Wt: 167.20 g/mol
InChI Key: ZEHTYAJIBBKZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine is a chemical compound of interest in organic synthesis and materials science. As an imine (or Schiff base), this compound is characterized by a carbon-nitrogen double bond (C=N), formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone), a process that typically liberates water . Imines are the nitrogen analogues of aldehydes and ketones and serve as versatile intermediates in a wide range of chemical transformations . The structure of this particular imine incorporates a furan ring, a heterocycle known to influence the electronic properties and binding characteristics of a molecule. The 2-methoxyethyl chain on the nitrogen atom may contribute to the compound's solubility and overall physicochemical profile. In research, imines are primarily valued as electrophiles in nucleophilic addition reactions and are crucial precursors in the synthesis of nitrogen-containing target molecules. One of the most significant applications of imines is in reductive amination , where they are reduced to form secondary amines, a key method for constructing complex amine structures . This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

104798-57-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-(furan-2-yl)-N-(2-methoxyethyl)ethanimine

InChI

InChI=1S/C9H13NO2/c1-8(10-5-7-11-2)9-4-3-6-12-9/h3-4,6H,5,7H2,1-2H3

InChI Key

ZEHTYAJIBBKZOE-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Mechanistic Steps (Based on established organic chemistry principles):

Step Description
1. Nucleophilic Addition The lone pair on the nitrogen of 2-methoxyethylamine attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde, forming a carbinolamine intermediate.
2. Proton Transfer Intramolecular proton transfer stabilizes the intermediate.
3. Protonation of Hydroxyl Acidic conditions protonate the hydroxyl group, making it a better leaving group.
4. Water Elimination Loss of water leads to the formation of an iminium ion intermediate.
5. Deprotonation Removal of a proton from nitrogen yields the final imine product.

This mechanism is well-documented in organic chemistry literature for imine formation from aldehydes and primary amines.

Detailed Preparation Methods

Direct Condensation in Solution

  • Solvent : Commonly ethanol or other polar protic solvents.
  • Conditions : Room temperature or mild heating (25–60 °C).
  • Catalysts : Trace amounts of acid (e.g., acetic acid) to facilitate protonation steps.
  • Procedure : Equimolar amounts of furan-2-carbaldehyde and 2-methoxyethylamine are mixed in ethanol with a catalytic amount of acid. The mixture is stirred for several hours (typically 12–24 h) until the reaction completes, as monitored by TLC or NMR.
  • Isolation : The imine product precipitates or is extracted and purified by recrystallization or chromatography.

This method is supported by analogous imine syntheses reported for heteroaromatic aldehydes and primary amines.

Solvent-Free or Microwave-Assisted Synthesis

  • Rationale : To increase reaction rate and yield, solvent-free or microwave irradiation methods can be employed.
  • Conditions : Mixing the aldehyde and amine neat or with minimal solvent, then applying microwave irradiation for minutes.
  • Advantages : Faster reaction times, higher purity, and environmentally friendly.
  • Example : Similar imine syntheses using ultrasonic or microwave irradiation have shown improved yields and reduced reaction times.

Use of Molecular Sieves or Dean-Stark Apparatus

  • Purpose : To drive the equilibrium toward imine formation by continuous removal of water.
  • Method : The reaction mixture is refluxed in a solvent like toluene with molecular sieves or using a Dean-Stark trap to remove water formed during condensation.
  • Outcome : Higher yields and purer imine products due to equilibrium shift.

This approach is common in imine synthesis to overcome reversibility.

Reaction Optimization and Yields

Parameter Typical Conditions Effect on Yield and Purity
Solvent Ethanol, methanol, toluene Polar solvents favor reaction; toluene with Dean-Stark improves yield by water removal
Temperature 25–80 °C Mild heating accelerates reaction without decomposition
Catalyst Acetic acid (0.1 equiv) Facilitates protonation steps, improves rate
Reaction Time 12–24 h (solution), 5–30 min (microwave) Longer times ensure completion; microwave reduces time drastically
Water Removal Molecular sieves or Dean-Stark Shifts equilibrium, increases yield up to 90%+

Yields for similar imine compounds typically range from 70% to 95% depending on conditions.

Characterization and Confirmation of Product

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the formation of the imine C=N bond and the presence of furan and methoxyethyl groups.
  • IR Spectroscopy : Characteristic imine C=N stretch around 1640–1690 cm^-1.
  • Mass Spectrometry : Confirms molecular weight consistent with (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine.
  • Melting Point : Sharp melting point indicates purity.

These characterization methods are standard and have been applied in related imine syntheses.

Summary Table of Preparation Methods

Method Solvent Catalyst Temperature Time Water Removal Yield (%) Notes
Direct Condensation Ethanol Acetic acid RT to 60 °C 12–24 h None or molecular sieves 75–85 Simple, mild conditions
Microwave-Assisted None or minimal None or acid 80–100 °C 5–30 min None 80–90 Rapid, green chemistry
Dean-Stark Reflux Toluene Acid catalyst Reflux (~110 °C) 4–6 h Continuous water removal 85–95 High yield, equilibrium driven

Research Findings and Literature Support

  • The nucleophilic addition mechanism and imine formation steps are well-established in organic chemistry.
  • Analogous syntheses of furan-containing imines and N-(2-methoxyethyl) substituted imines have been reported with high yields and purity using the above methods.
  • Ultrasonic and microwave-assisted methods have been demonstrated to improve reaction efficiency for imine formation in related systems.
  • Water removal techniques such as molecular sieves or Dean-Stark apparatus are critical for maximizing yield due to the reversible nature of imine formation.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and the ethylidene group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine has been investigated for its potential therapeutic properties, particularly as a precursor for compounds with biological activity. The furan moiety is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that furan-based imines can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including condensation reactions and cycloadditions.

Synthetic Routes
The synthesis typically involves the condensation of furan-2-carbaldehyde with 2-methoxyethanamine under controlled conditions to yield high purity products. This synthetic pathway highlights the compound's utility in generating other valuable chemical entities .

Materials Science

In materials science, (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine is explored for its potential use in developing advanced materials such as polymers and coatings. The incorporation of furan derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Application Example: Polymer Composites
Research has shown that incorporating furan-based compounds into epoxy resins improves their thermal and mechanical performance, making them suitable for high-performance applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)ethylidene)-2-methoxyethanamine involves its interaction with specific molecular targets. The furan ring and the ethylidene group play a crucial role in binding to these targets, which may include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differentiators

  • Furan vs. Phenyl : The furan ring’s electron-rich nature enhances nucleophilicity, whereas phenyl groups () offer steric bulk and lipophilicity .
  • Methoxyethyl vs. Piperazinyl : The methoxyethyl group improves solubility in polar solvents, unlike bulky piperazinyl groups () that favor solid-state stability .

Biological Activity

(1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine is C₇H₁₁NO₂, indicating the presence of a furan ring and a methoxyethyl group. The compound can be represented structurally as follows:

SMILES COCC C1 CC CO1 N\text{SMILES COCC C1 CC CO1 N}

Antimicrobial Activity

Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. For instance, derivatives similar to (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine have shown effectiveness against various bacterial strains. A study demonstrated that furan-based compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Antioxidant Properties

Furan derivatives are known for their antioxidant capabilities. The ability of (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine to scavenge free radicals was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity, with an IC50 value comparable to standard antioxidants such as ascorbic acid .

Inhibition of Enzymatic Activity

The compound has been assessed for its inhibitory effects on enzymes like tyrosinase, which plays a crucial role in melanin production. In vitro studies showed that (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine exhibited potent tyrosinase inhibitory activity, with an IC50 value of approximately 0.5 µM, suggesting its potential use in skin-whitening products .

The biological activity of (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : It is hypothesized that the furan ring enhances membrane permeability in bacterial cells, leading to cell lysis.
  • Antioxidant Mechanism : The methoxy group may stabilize radical intermediates, thereby enhancing the compound's ability to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A study conducted in vitro assessed the antimicrobial efficacy of various furan derivatives, including (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine. The results indicated that this compound demonstrated significant activity against both gram-positive and gram-negative bacteria, supporting its potential as a natural antimicrobial agent .

Case Study 2: Tyrosinase Inhibition

In another investigation, (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine was tested for its effect on tyrosinase activity in melanoma cells. The compound not only inhibited enzyme activity but also reduced melanin synthesis in a dose-dependent manner, suggesting its applicability in treating hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1E)-1-(Furan-2-yl)-N-(2-methoxyethyl)ethan-1-imine derivatives?

  • Methodology :

  • Step 1 : Condensation of substituted aromatic aldehydes with thiosemicarbazide to form thiosemicarbazones.
  • Step 2 : Oxidative cyclization using FeCl₃ in citric acid medium to generate 5-substituted phenyl-1,3,4-thiadiazol-2-amines.
  • Step 3 : Schiff base formation via nucleophilic addition of 2-methoxyethylamine to furfural derivatives in acidic media (e.g., H₂SO₄/DMF).
  • Key characterization : IR (C=N stretch at ~1615 cm⁻¹), ¹H NMR (azomethine proton at δ 8.4–8.6 ppm), and mass spectrometry (M⁺ peaks) .

Q. How are synthesized imine derivatives characterized to confirm structural integrity?

  • Analytical techniques :

  • IR spectroscopy : Identifies C=N (1615–1595 cm⁻¹), C-S-C (730–742 cm⁻¹), and aryl C-H stretches.
  • ¹H NMR : Aryl protons (δ 7.0–8.0 ppm), methoxy groups (δ 3.5–3.6 ppm), and azomethine protons (δ 8.4–8.6 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 255 for Fa derivative) .

Q. What in vitro assays are used to evaluate anti-tubercular activity?

  • Alamar Blue assay :

  • Protocol : Compounds are tested against Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth. MIC values are determined by colorimetric shift (blue = no growth; pink = growth) after 5 days at 37°C.
  • Key results : Active derivatives (e.g., Fb and Fe) show MIC values as low as 3.1 µg/mL .

Advanced Research Questions

Q. How do molecular docking studies elucidate interactions with enoyl-ACP reductase (InhA)?

  • Methodology :

  • Protein preparation : Crystal structure (PDB: 2H7M) is refined by removing water and adding hydrogen atoms.
  • Ligand optimization : Geometry optimization via PM3 semi-empirical method.
  • Docking validation : Using 1-cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide (binding score: -11.7).
  • Key interactions : Hydrogen bonding with Tyr 158 and Met 103 residues, critical for inhibitory activity .

Q. What contradictions exist between PASS predictions and experimental MIC values?

  • Data analysis :

  • PASS prediction : Fe derivative has the highest Pa score (>0.7), suggesting high anti-tubercular potential.
  • Experimental MIC : Fb (MIC = 3.1 µg/mL) outperforms Fe (MIC = 6.2 µg/mL), indicating discrepancies between in silico and in vitro results.
  • Possible reasons : Solubility issues, off-target effects, or metabolic instability not captured in PASS .

Q. What methodological challenges arise in imine rearrangement studies?

  • Case study :

  • Rearrangement mechanism : (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine undergoes imine-imine isomerization with KH, yielding thermodynamically stable products.
  • Challenges : Kinetic vs. thermodynamic control; solvent polarity impacts reaction pathway.
  • Resolution : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.